3-Aminocyclobutanone
Overview
Description
3-Aminocyclobutanone is an organic compound with the molecular formula C4H7NO. It is a four-membered cyclic ketone with an amino group attached to the third carbon. This compound is of significant interest in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminocyclobutanone can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with ammonia or an amine under specific conditions. Another method includes the reduction of 3-nitrocyclobutanone, which can be achieved using hydrogenation or other reducing agents.
Industrial Production Methods: In an industrial setting, this compound is typically produced through the catalytic hydrogenation of 3-nitrocyclobutanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired reduction.
Chemical Reactions Analysis
Types of Reactions: 3-Aminocyclobutanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxides.
Reduction: The compound can be reduced to form 3-aminocyclobutanol.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are often employed.
Major Products:
Oxidation: this compound oxides.
Reduction: 3-Aminocyclobutanol.
Substitution: Various substituted cyclobutanones depending on the reagents used.
Scientific Research Applications
3-Aminocyclobutanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Aminocyclobutanone involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This interaction can lead to various biological effects, depending on the enzyme and pathway involved.
Comparison with Similar Compounds
Cyclobutanone: A four-membered cyclic ketone without the amino group.
3-Nitrocyclobutanone: A similar compound with a nitro group instead of an amino group.
3-Aminocyclopentanone: A five-membered cyclic ketone with an amino group.
Uniqueness: 3-Aminocyclobutanone is unique due to its four-membered ring structure combined with an amino group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications.
Properties
IUPAC Name |
3-aminocyclobutan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c5-3-1-4(6)2-3/h3H,1-2,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCDDLHPXZDVOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677549 | |
Record name | 3-Aminocyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4640-43-1 | |
Record name | 3-Aminocyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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